Guvacoline Hydrobromide

Description

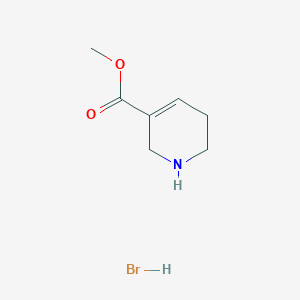

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOETUWVNVADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574157 | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-51-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Synthetic Methodologies of Guvacoline Hydrobromide

Natural Occurrence and Extraction from Botanical Sources

Guvacoline (B1596253), the precursor to guvacoline hydrobromide, is a naturally occurring alkaloid.

Guvacoline is present in Areca triandra plants and, more notably, in areca nuts, the seeds of the Areca catechu palm tree. medchemexpress.comnih.gov Areca nuts contain a variety of alkaloids, with arecoline (B194364) being the most abundant, followed by guvacine (B1672442), arecaidine (B1214280), and guvacoline. nih.govfrontiersin.orgresearchgate.net The total alkaloid content in areca nuts typically ranges from 0.3% to 0.6%. nih.govfrontiersin.org The concentration of these alkaloids can be influenced by factors such as the geographical origin, stage of maturity, and processing methods of the nuts. frontiersin.orgpradeepresearch.org For instance, research has shown that the levels of guvacoline and arecoline can be lower in salivary extracts of areca nut pieces compared to aqueous extracts. nih.gov

The extraction of alkaloids from areca nuts is a critical first step in isolating guvacoline. Common methods involve the use of organic solvents. One documented procedure involves refluxing pulverized areca nuts with an ethanol (B145695) or methanol (B129727) solution. google.com The resulting extract is then subjected to further purification steps to isolate the alkaloid fraction. google.com

Following extraction, purification is necessary to isolate guvacoline from the complex mixture of other alkaloids and plant constituents. The primary techniques employed for this purpose are crystallization and chromatography.

Crystallization is a technique that separates compounds based on differences in their solubility. youtube.com In the context of guvacoline, the crude extract can be dissolved in a suitable solvent and allowed to cool slowly, promoting the formation of pure crystals. researchgate.net Fractional crystallization can also be used to separate different alkaloids based on their varying solubilities. reachemchemicals.com A specific method for obtaining arecoline, a related alkaloid, involves dissolving it in a low molecular weight alcohol and adding an acid, such as hydrobromic acid, to induce crystallization of the salt form. nih.gov This principle can be applied to the purification of guvacoline as its hydrobromide salt.

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com For the purification of areca alkaloids, methods like high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are utilized. frontiersin.orggoogle.com HPLC is often the method of choice for obtaining highly pure compounds. researchgate.net One patented method for purifying arecoline involves using a chloroform-methanol-water or a normal hexane-ethyl acetate-methanol-water solvent system with a high-speed counter-current chromatograph. google.com

Table 1: Purification Techniques for Guvacoline

| Technique | Principle | Application in Guvacoline Purification |

|---|---|---|

| Crystallization | Separation based on differential solubility. youtube.com | Formation of pure this compound crystals from a solution. |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. youtube.com | Isolation of guvacoline from other alkaloids using techniques like HPLC and HSCCC. frontiersin.orggoogle.com |

Chemical Synthesis Pathways for this compound

In addition to its extraction from natural sources, this compound can be produced through chemical synthesis.

Guvacoline is structurally related to other major areca alkaloids, suggesting potential synthetic transformations between them. researchgate.net Guvacoline is the N-desmethyl derivative of arecoline. researchgate.net This structural relationship implies that guvacoline could potentially be synthesized from arecoline through a demethylation reaction, although specific industrial processes for this transformation are not widely documented.

While guvacoline is the demethylated form of arecoline, the synthesis of this compound itself involves the protonation of the guvacoline molecule with hydrobromic acid. A common industrial practice for producing arecoline hydrobromide involves crystallizing arecoline by adding hydrobromic acid. nih.gov This same principle is applied to guvacoline, where the addition of hydrobromic acid to a solution of guvacoline leads to the formation of this compound. nih.gov

Research has been conducted on the synthesis of various N-substituted guvacine esters that are structurally related to arecoline. caymanchem.comhoelzel-biotech.commedchemexpress.com Guvacine is the N-desmethyl derivative of arecaidine, and guvacoline is the methyl ester of guvacine. researchgate.net Therefore, the synthesis of guvacoline can be achieved through the esterification of guvacine with methanol. Once guvacoline is synthesized, it can then be converted to this compound by reacting it with hydrobromic acid.

Stability and Storage Considerations for Research Applications

For researchers utilizing this compound, understanding its stability and adhering to proper storage protocols is paramount to ensure the integrity of experimental results. The compound is typically supplied as a crystalline solid and exhibits considerable stability when stored under appropriate conditions. caymanchem.comnetascientific.com

Key stability and storage parameters include:

Long-Term Storage: For long-term preservation of its chemical properties, this compound should be stored at -20°C. caymanchem.comnetascientific.comcaymanchem.com Under these conditions, the compound has been shown to be stable for at least four years. caymanchem.comnetascientific.comcaymanchem.com

Shipping Conditions: The compound is generally shipped at room temperature within the continental United States, though this may vary for other locations. netascientific.comcaymanchem.com

Physical Appearance: this compound is a white, crystalline solid. caymanchem.com

Solution Stability: While the solid form is stable, aqueous solutions of this compound are not recommended for storage for more than one day. caymanchem.com For experimental use, stock solutions can be prepared by dissolving the compound in organic solvents like DMSO and dimethylformamide, where it has a solubility of approximately 1 mg/ml. caymanchem.com For biological experiments, further dilutions into aqueous buffers or isotonic saline should be prepared fresh. caymanchem.com It is also possible to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers; its solubility in PBS (pH 7.2) is approximately 10 mg/ml. caymanchem.combiomol.com

Incompatible Materials: To prevent degradation, this compound should be kept away from strong oxidizing agents. caymanchem.com

Decomposition: Thermal decomposition of the compound can lead to the release of hazardous substances, including carbon dioxide, carbon monoxide, hydrogen bromide, and nitrogen oxides. caymanchem.com

Interactive Data Table: Storage and Stability of this compound

| Parameter | Recommended Condition | Duration of Stability | Source |

| Long-Term Storage | -20°C | ≥ 4 years | caymanchem.comnetascientific.comcaymanchem.com |

| Shipping | Room Temperature (continental US) | Not Applicable | netascientific.comcaymanchem.com |

| Aqueous Solution | Prepare Fresh | < 1 day | caymanchem.com |

Interactive Data Table: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ~1 mg/ml | caymanchem.combiomol.com |

| Dimethylformamide | ~1 mg/ml | caymanchem.com |

| PBS (pH 7.2) | ~10 mg/ml | caymanchem.combiomol.com |

Iii. Molecular and Cellular Mechanisms of Action of Guvacoline Hydrobromide

Elucidation of Muscarinic Receptor Agonism

Guvacoline's primary pharmacological identity is that of a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. nih.govresearchgate.netnih.gov It binds to and activates these receptors, which are a class of G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. ijbs.comwikipedia.org

Research has established that guvacoline (B1596253) acts as a full agonist at muscarinic receptors located in both the atria and the ileum. medchemexpress.comnih.govselleckchem.commedchemexpress.com However, its potency is notably lower than that of arecoline (B194364), another major Areca alkaloid. nih.govcaymanchem.com Studies comparing their activity have shown guvacoline to be up to 15-fold less potent than arecoline in these tissues. nih.govcaymanchem.com This suggests that while guvacoline can effectively activate these receptors, it has a lower binding affinity. nih.gov

The muscarinic receptors in the atria are predominantly of the M2 subtype, while the ileum contains M3 receptors, indicating guvacoline activates both. nih.gov Some research points to the potential for certain guvacine (B1672442) esters, structurally related to guvacoline, to differentiate between atrial (M2 alpha) and ileal (M2 beta) muscarinic receptor subtypes, suggesting that subtle structural changes can influence selectivity. nih.gov However, detailed binding affinity data (pKi values) for guvacoline across the full spectrum of M1-M5 receptor subtypes is not extensively detailed in the available literature. Research has convincingly shown that guvacoline activates M1 and M3 mAChRs. researchgate.netmdpi.com

Comparative Muscarinic Agonist Activity

| Compound | Receptor Target | Activity | Potency Comparison |

|---|---|---|---|

| Guvacoline | Atrial & Ileal mAChRs | Full Agonist | Lower potency |

| Arecoline | Atrial & Ileal mAChRs | Full Agonist | Up to 15-fold more potent than Guvacoline nih.govcaymanchem.com |

As a muscarinic agonist, guvacoline's action is mediated through the modulation of G protein-coupled receptor (GPCR) signaling pathways. ijbs.com When an agonist like guvacoline binds to a mAChR, it induces a conformational change in the receptor. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein's alpha (Gα) subunit, leading to its activation. wikipedia.orgmdpi.com

The activated Gα subunit then dissociates and interacts with downstream effector proteins. wikipedia.orgmdpi.com Depending on the receptor subtype (e.g., M1, M3) and the specific G protein involved (e.g., Gq/11), this can activate enzymes like phospholipase C, leading to the generation of second messengers and subsequent cellular responses. mdpi.com The interaction of agonists with GPCRs can also trigger the recruitment of G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor and initiate processes like desensitization and internalization, thereby modulating the duration and intensity of the signal. ijbs.comwikipedia.orgelifesciences.org

By binding to and activating muscarinic receptors, guvacoline mimics the effects of the endogenous neurotransmitter, acetylcholine (ACh). nih.govwikipedia.org Acetylcholine is a key signaling molecule in the parasympathetic nervous system, responsible for a wide range of "rest and digest" functions. nih.gov Guvacoline's activation of mAChRs triggers similar downstream cellular events as ACh would, although its lower potency suggests a weaker mimicry compared to more powerful agonists like arecoline. nih.govnih.gov The immediate symptoms associated with the consumption of Areca nut, where guvacoline is present, point towards the activation of the parasympathetic system, consistent with the cholinergic activity of its constituent alkaloids. researcher.life

Investigations into Non-Muscarinic Receptor Interactions

While guvacoline's primary role is a muscarinic agonist, research has also explored its interactions, or lack thereof, with other receptor systems, particularly in comparison to other Areca alkaloids.

Some hypotheses suggest that guvacoline may influence the cholinergic system by means other than direct receptor agonism, such as by inhibiting the enzyme acetylcholinesterase (AChE). researcher.lifeewadirect.com Inhibition of AChE would lead to increased levels of acetylcholine in the synapse, thereby enhancing cholinergic transmission. ewadirect.com However, this remains a topic of investigation and is not as firmly established as its direct receptor activity.

A significant point of distinction for guvacoline is its lack of activity at nicotinic acetylcholine receptors (nAChRs). nih.govwikipedia.org This is in stark contrast to arecoline, which produces significant activation of nAChRs in addition to its muscarinic effects. nih.govresearchgate.netnih.gov Studies using two-electrode voltage clamp techniques on receptors expressed in Xenopus oocytes have demonstrated that while both arecoline and guvacoline activate mAChRs, only arecoline significantly activates nAChRs. nih.govresearchgate.net This finding highlights a key pharmacological divergence between these two structurally related alkaloids, with the nicotinic activity of Areca nut being attributed solely to arecoline, while the muscarinic activity is shared by both arecoline and guvacoline. nih.gov

Receptor Activity Profile of Major Areca Alkaloids

| Alkaloid | Muscarinic Receptor (mAChR) Activity | Nicotinic Receptor (nAChR) Activity |

|---|---|---|

| Guvacoline | Agonist nih.govresearchgate.netwikipedia.org | No significant activity nih.govwikipedia.org |

| Arecoline | Agonist nih.govresearchgate.net | Partial Agonist nih.govnih.gov |

| Arecaidine (B1214280) | No detectable activity nih.gov | No detectable activity nih.gov |

| Guvacine | No detectable activity nih.gov | No detectable activity nih.gov |

Intracellular Signaling Pathways Modulated by Guvacoline Hydrobromide

Guvacoline's interactions within the cell can trigger a cascade of events, influencing various signaling pathways that govern cellular processes like proliferation, survival, and DNA integrity. researchgate.net

Research using cultured human buccal epithelial cells has demonstrated that guvacoline can decrease cell survival. researchgate.net This cytotoxic effect is dose-dependent. researchgate.net Studies comparing guvacoline to other areca nut alkaloids, such as arecoline, have shown that while both can impact cell survival, arecoline is generally considered more potent. researchgate.netfrontiersin.org

The impact on cell proliferation is a critical aspect of understanding the pathological effects associated with areca nut chewing, as it can be a precursor to more severe conditions like oral submucous fibrosis and oral cancer. frontiersin.orgmdpi.com While guvacoline's effects are noted, it is often studied in conjunction with other areca nut components, making it important to distinguish its specific contributions. researchgate.netresearchgate.net

Table 1: Effect of Guvacoline on Human Buccal Epithelial Cell Survival

| Compound | Concentration | Effect on Cell Survival | Reference |

|---|---|---|---|

| Guvacoline | Up to 5 mM | Decreases cell survival | researchgate.net |

| Arecoline | Up to 5 mM | Decreases cell survival | researchgate.net |

| N-nitrosoguvacoline | Up to 5 mM | Decreases cell survival | researchgate.net |

Guvacoline has been shown to deplete cellular levels of free low-molecular-weight thiols, although this effect is generally observed at quite toxic concentrations. researchgate.net Low-molecular-weight thiols, such as glutathione, are crucial for maintaining the redox balance within a cell and protecting it from oxidative damage. nih.govnih.gov The depletion of these thiols by guvacoline suggests a mechanism by which it can induce cellular stress. researchgate.net

The ability of guvacoline to readily deplete cellular thiols is a notable characteristic. researchgate.net This action is thought to be related to the electrophilicity of its alpha-beta unsaturated carbonyl system. researchgate.net The hydrolysis of guvacoline is considered a detoxification step as it reduces this electrophilicity. researchgate.net

Table 2: Guvacoline's Effect on Cellular Thiols

| Compound | Effect on Cellular Thiols | Note | Reference |

|---|---|---|---|

| Guvacoline | Depletes cellular thiols | Occurs at quite toxic concentrations | researchgate.net |

| Arecoline | Decreases cellular thiols | - | researchgate.net |

| N-nitrosoguvacoline | Decreases cellular thiols | - | researchgate.net |

| Guvacine | Minor effects | - | researchgate.net |

| Arecaidine | Minor effects | - | researchgate.net |

Studies have investigated the genotoxic effects of areca nut-related compounds, including guvacoline. researchgate.net While research indicates that aqueous extracts of areca nut can cause DNA single-strand breaks, the direct and individual contribution of guvacoline to this effect is less pronounced compared to other derivatives. researchgate.netresearchgate.net

Specifically, comparisons with other areca nut-related compounds at concentrations up to 5 mM have shown that 3-(N-nitrosomethylamino)propionaldehyde is the most potent in causing significant formation of DNA single-strand breaks. researchgate.net Guvacoline, along with arecoline and N-nitrosoguvacoline, does contribute to a decrease in cell survival and cellular thiol content, which can be associated with cellular stress that may indirectly lead to DNA damage. researchgate.netnih.gov However, the direct induction of single-strand breaks by guvacoline itself is not as prominent as that of other related N-nitroso compounds. researchgate.net

It is important to note that DNA single-strand breaks are a form of DNA damage that, if not properly repaired, can lead to genomic instability and contribute to the development of cancer. frontiersin.orgmdpi.com

Iv. Pharmacological and Preclinical Research on Guvacoline Hydrobromide

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in elucidating the basic pharmacological properties of guvacoline (B1596253) hydrobromide, particularly its receptor interactions and metabolic profile.

The investigation of guvacoline in cell-based systems has provided insights into its biochemical activity. Studies evaluating its metabolic fate have demonstrated dose-dependent kinetics. In one key study using human liver microsomes (HLM), the hydrolysis of guvacoline to its metabolite, guvacine (B1672442), was evaluated across a range of concentrations from 0.025 to 8 mM. researchgate.net The results showed that the enzymatic reaction followed the Michaelis-Menten model, a classic dose-dependent relationship where the rate of reaction increases with substrate concentration until the enzyme becomes saturated. researchgate.netnih.gov

While extensive dose-response studies on guvacoline's cytotoxicity across various cell lines are not widely documented, research on related alkaloids from the areca nut indicates that their effects are dose-dependent. fda.govfrontiersin.org For instance, arecoline (B194364) has been shown to inhibit cell proliferation and induce apoptosis at specific concentrations. frontiersin.org Given that guvacoline is a structural analogue of arecoline, its cellular effects are also presumed to be concentration-dependent. fda.gov

Much of the pharmacological understanding of guvacoline is derived from direct comparisons with arecoline, the primary alkaloid in the areca nut. frontiersin.org Both compounds act as full agonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), meaning they can bind to and activate these receptors. nih.govcaymanchem.com However, a significant difference lies in their potency. Research has established that guvacoline has a considerably lower affinity for these receptors, with one study quantifying its potency as being 15-fold less than that of arecoline. nih.govcaymanchem.com

Another critical point of comparison is their metabolic stability. In vitro studies using human liver tissues have revealed that guvacoline is metabolized at a much slower rate than arecoline. nih.gov Arecoline undergoes rapid hydrolysis, whereas guvacoline is dramatically less susceptible to this metabolic breakdown. researchgate.netnih.gov This difference in metabolic clearance suggests that despite its lower potency, guvacoline may have a more prolonged presence in the system.

Table 1: Comparative Pharmacological and Kinetic Properties of Guvacoline and Arecoline

| Parameter | Guvacoline | Arecoline | Reference |

|---|---|---|---|

| Receptor Activity | Full Agonist at mAChRs | Full Agonist at mAChRs | nih.govcaymanchem.com |

| Receptor Potency | ~15-fold less potent than Arecoline | High | caymanchem.com |

| In Vivo Intrinsic Clearance (HLM) | 0.654 mL/min/kg | 57.8 mL/min/kg | nih.gov |

| In Vivo Intrinsic Clearance (HLC) | 0.466 mL/min/kg | 11.6 mL/min/kg | nih.gov |

In Vivo Studies and Animal Models

In vivo research using animal models has helped to translate the in vitro findings into a more complex physiological context, exploring the systemic effects of guvacoline hydrobromide.

The effects of guvacoline on the digestive system are directly linked to its function as a muscarinic agonist. It has been identified as a full agonist of ileal muscarinic receptors, which are crucial for regulating the contractions of the intestines. caymanchem.commedchemexpress.com Activation of these receptors is known to increase gastrointestinal motility. While direct studies on guvacoline are limited, research on the structurally similar arecoline hydrobromide demonstrated that it significantly increased the contractile force of gastric and intestinal muscle strips isolated from mice. frontiersin.org Given that guvacoline acts on the same class of receptors, it is expected to produce similar, though less potent, pro-motility effects. This is consistent with the traditional use of areca nut in some cultures to relieve gastrointestinal issues. researchgate.net

Guvacoline's influence on the cardiovascular system is also mediated by its action on muscarinic receptors. Specifically, it acts as a full agonist at atrial muscarinic receptors located in the heart. caymanchem.commedchemexpress.com The stimulation of these receptors by cholinergic agents typically leads to negative chronotropic (decreased heart rate) and inotropic (decreased force of contractility) effects. The more potent alkaloid, arecoline, is known to cause cholinomimetic cardiovascular effects such as bradycardia (slowed heart rate) and hypotension. diff.org Therefore, this compound is anticipated to have similar but weaker effects on heart rate and contractility.

The role of this compound in the central nervous system is complex, and there is currently a lack of direct scientific evidence supporting a neuroprotective role for the compound itself. Research on the primary areca alkaloids, including guvacoline, has focused more on their psychoactive and behavioral effects, such as inducing a sense of euphoria or altering locomotor activity in animal models like zebrafish. frontiersin.orgresearchgate.net These effects are attributed to their interaction with central muscarinic receptors. researchgate.net

In contrast, other compounds found within the areca nut, such as tannins, flavonoids (like catechin (B1668976) and quercetin), and terpenes, have been reported to possess antioxidant, anti-inflammatory, and potential neuroprotective properties. nih.govmdpi.commdpi.com For example, tannins and catechin have been studied for their ability to activate pathways associated with neuroprotection. mdpi.com However, these effects are attributed to different chemical constituents of the nut, not to guvacoline. The existing literature on areca alkaloids often points towards neurotoxic potential for the more potent arecoline, further highlighting the distinction between the effects of the alkaloids and other polyphenolic compounds in the areca nut. nih.gov

Locomotor Activity and Behavioral Studies in Animal Models (e.g., Zebrafish)

Guvacoline, an alkaloid found in areca nuts, has been the subject of behavioral studies in animal models, particularly zebrafish, to understand its psychoactive effects. researchgate.netresearchgate.net Research indicates that guvacoline influences locomotor activity and social behaviors in these models. researchgate.netresearchgate.net

Studies have shown that guvacoline, similar to arecoline, can increase locomotor activity in experimental addiction models, which is likely mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). researchgate.net However, other research has reported that guvacoline decreases exploration activity and social interaction in zebrafish. researchgate.netresearchgate.net Specifically, in a shoaling assay, which assesses the social grouping behavior of fish, treatment with guvacoline caused zebrafish to swim much closer to each other, indicating a significant effect on their shoaling behavior. researchgate.net

In tests designed to measure aggression and anxiety, such as the mirror biting and predator avoidance tests, zebrafish exposed to guvacoline showed a statistical decrease across all behavioral endpoints. researchgate.net This suggests a reduction in aggressive and anti-predator behaviors. The contrasting reports on locomotor activity highlight the complexity of guvacoline's pharmacological profile and suggest that its effects may be dose-dependent or influenced by the specific behavioral paradigm being tested.

Interactive Table: Behavioral Effects of Guvacoline in Zebrafish

| Behavioral Test | Observed Effect of Guvacoline | Endpoint Measured |

| Shoaling Assay | Increased shoaling tightness | Inter-fish distance |

| Mirror Biting Test | Decreased aggression | Time spent biting at mirror image |

| Predator Avoidance Test | Decreased avoidance behavior | Distance from predator stimulus |

| General Locomotor Activity | Decreased exploration | Distance traveled in the arena |

Metabolic Disposition and Hydrolytic Kinetics

Hydrolysis in Human Liver Microsomes (HLM) and Cytosol (HLC)

The hydrolysis of guvacoline has been evaluated in in vitro studies using human liver microsomes (HLM) and human liver cytosol (HLC). nih.govtmc.edu These subcellular fractions contain the enzymes responsible for metabolizing a wide range of compounds. nih.gov Research has shown that guvacoline undergoes hydrolysis in both HLM and HLC, although at a significantly lower rate compared to arecoline. nih.govresearchgate.net The kinetics of guvacoline hydrolysis have been found to follow the Michaelis-Menten model. researchgate.netnih.gov

Comparison of Hydrolytic Rates with Arecoline

A notable finding from metabolic studies is the dramatic difference in the rate of hydrolysis between guvacoline and arecoline. researchgate.netnih.gov Arecoline is hydrolyzed at a much faster rate in both HLM and HLC. nih.govresearchgate.net The apparent intrinsic clearance (Clint,in vivo) of arecoline was estimated to be 57.8 ml/min/kg in HLM and 11.6 mL/min/kg in HLC. researchgate.netnih.gov In stark contrast, the estimated Clint,in vivo for guvacoline was only 0.654 ml/min/kg in HLM and 0.466 ml/min/kg in HLC. researchgate.netnih.gov This indicates that arecoline undergoes significant hydrolysis with high clearance rates in the liver, while guvacoline is hydrolyzed to a much lesser extent. researchgate.netnih.gov

Interactive Table: Comparison of In Vivo Intrinsic Clearance (Clint,in vivo)

| Compound | Human Liver Microsomes (HLM) | Human Liver Cytosol (HLC) |

| Guvacoline | 0.654 ml/min/kg | 0.466 ml/min/kg |

| Arecoline | 57.8 ml/min/kg | 11.6 ml/min/kg |

Identification of Hepatic Esterases Involved in Metabolism

The enzymes responsible for the hydrolysis of ester-containing compounds are known as carboxylesterases (CES). wikipedia.org In humans, two major carboxylesterases, CES1 and CES2, are involved in drug metabolism. nih.gov CES1 is the predominant hydrolase in the human liver, while CES2 is primarily expressed in the intestine. nih.govresearchgate.net

Studies utilizing specific esterase inhibitors have demonstrated that arecoline is a substrate for CES1, and not CES2. researchgate.netnih.gov Given the minimal hydrolysis of guvacoline observed in liver fractions, detailed phenotyping of the specific esterases involved in its metabolism has not been extensively pursued, as the primary focus has been on the more rapidly hydrolyzed arecoline. researchgate.net

Formation of Metabolites (e.g., Guvacine)

The hydrolysis of the methyl ester group of guvacoline results in the formation of its corresponding carboxylic acid metabolite, guvacine. nih.govtmc.eduwikipedia.org This conversion is a standard phase I metabolic reaction. tmc.edu Bioanalytical methods have been developed to quantify both guvacoline and its metabolite guvacine in biological samples, which is crucial for studying its metabolic fate. nih.govtmc.edu The formation of guvacine from guvacoline can also occur under alkaline conditions, such as when areca nut is mixed with lime during consumption. wikipedia.orgresearchgate.net

V. Analytical Methodologies for Guvacoline Hydrobromide Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique that separates components within a mixture for subsequent identification and quantification. arlok.com This process involves a mobile phase that carries the sample through a stationary phase, and separation occurs based on the differential interactions of the sample's components with the stationary phase. arlok.comteledynelabs.com For Guvacoline (B1596253) analysis, several chromatographic methods are prominent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds in a liquid sample. arlok.comteledynelabs.com It operates by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. scientist.com The interaction between the sample components and the adsorbent causes different flow rates for each component, leading to their separation as they exit the column. arlok.com

A study detailed the development of an HPLC method with ultraviolet (UV) detection to quantify guvacoline and its potential metabolite, guvacine (B1672442). nih.gov This method was developed to support in vitro drug metabolism experiments. nih.govtmc.edu The assay demonstrated good sensitivity, accuracy, and precision for quantifying guvacoline. tmc.edu Key parameters from this HPLC-UV method are summarized below. nih.gov

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.049 µg/mL |

| Intra-day & Inter-day Precision (RSD) | ≤12 % |

| Accuracy (RE) | -9.5 % to 12.7 % |

| Retention Time | ~7.6 minutes |

This table summarizes the performance characteristics of an HPLC-UV method for guvacoline quantification. nih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Biomonitoring

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle sizes in the column (<2 µm), resulting in higher resolution, increased sensitivity, and significantly faster analysis times. scribd.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally powerful tool for biomonitoring, capable of detecting very low concentrations of substances in complex biological matrices like plasma, urine, and hair. scribd.comnih.gov

This technique has been successfully applied to the simultaneous quantification of guvacoline and other areca nut alkaloids in human hair and rat plasma. doi.orgoup.com In one study focused on documenting long-term exposure, a UHPLC-MS/MS method was developed to measure four different alkaloids, including guvacoline, in hair samples. oup.com The method demonstrated linearity from the limit of quantification up to 20 ng/mg. oup.com Another study established a UPLC-MS/MS method to analyze the pharmacokinetics of areca nut extracts in rat plasma, proving high sensitivity and recovery. doi.org

A key advantage of UHPLC-MS/MS is its ability to provide highly specific and sensitive measurements, which is crucial for biomonitoring where analytes are often present at trace levels. scribd.com

| Application | Matrix | Analytes Quantified | Key Findings |

| Biomonitoring Exposure oup.com | Hair | Arecoline (B194364), Guvacoline, Arecaidine (B1214280), Guvacine | Measured guvacoline concentrations ranged from 14 pg/mg to 2.5 ng/mg. |

| Pharmacokinetic Study doi.org | Rat Plasma | Arecoline, Arecaidine, Guvacoline, Guvacine, Catechin (B1668976) | Method showed high sensitivity and recovery, with precision values under 14.36%. |

| Alkaloid Profiling nih.gov | Areca Nut Products | Arecoline, Arecaidine, Guvacoline, Guvacine | Guvacoline levels ranged from 0.17 to 0.99 mg/g. |

This table highlights the application of UHPLC-MS/MS in various studies involving guvacoline. doi.orgoup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In GC, a sample is vaporized and carried by an inert gas through a column, where components separate based on their boiling points and interaction with the stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio, providing a unique fragmentation pattern for identification. etamu.eduscioninstruments.com

GC-MS has been utilized to identify and quantify alkaloids, including guvacoline, in plant materials and betel quid ingredients. mdpi.comresearchgate.net A study profiling Indonesian betel quids used GC-MS to analyze the alkaloid content, successfully detecting guvacoline in several mixture samples. mdpi.com While the method showed stable peaks for guvacoline, it was noted that guvacine produced unstable peaks, limiting its quantification by this specific method. mdpi.com The mass spectrum obtained for guvacoline provides clear data for its identification in complex samples. mdpi.com GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

Spectroscopic and Other Advanced Analytical Approaches

Spectroscopic methods analyze the interaction between electromagnetic radiation and matter. These techniques are invaluable for determining the structure, purity, and identity of chemical compounds like Guvacoline Hydrobromide.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules. scioninstruments.com In the context of guvacoline analysis, MS is most often coupled with a chromatographic technique like LC or GC, as described previously (LC-MS/MS, GC-MS). nih.gov

In these hyphenated techniques, the mass spectrometer serves as a highly specific and sensitive detector. For guvacoline, which has the same molecular weight as arecoline, the MS/MS fragmentation pattern is crucial for unambiguous identification. oup.com One study reported that the precursor ion for guvacoline ([M+H]⁺) is m/z 142. This ion fragments to produce product ions at m/z 113 and m/z 81. nih.gov This distinct fragmentation allows it to be differentiated from other alkaloids. nih.gov

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 142 | 113 | 81 |

This table shows the characteristic mass spectrometry fragmentation transitions for Guvacoline. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the content, purity, and molecular structure of a sample. purity-iq.comeag.com It works by observing the behavior of atomic nuclei in a strong magnetic field when they are perturbed by radio waves. eag.com The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule, effectively creating a unique "fingerprint" of the compound. eag.comsgs.com

NMR is particularly valuable for the unambiguous confirmation of a compound's identity and for assessing its purity without the need for a reference standard of the impurities themselves. nih.govresearchgate.net It is a non-destructive technique that can provide quantitative data, making it ideal for quality control and final product certification. purity-iq.comsgs.com For a compound like this compound, ¹H NMR and ¹³C NMR would be used to confirm its structural integrity and identify the presence of any organic impurities. eag.com The technique can detect both closely related structural analogs and unrelated impurities, such as residual solvents. researchgate.net This makes NMR an essential tool for ensuring the identity and purity of reference standards and active pharmaceutical ingredients. sgs.comnih.gov

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are essential to ensure that the results obtained are reliable and reproducible. netpharmalab.esresearchgate.net This involves a systematic process to confirm that the analytical procedure is suitable for its intended purpose. netpharmalab.es Key parameters considered during validation include accuracy, precision, selectivity, linearity, and robustness. europa.euscielo.br

A high-performance liquid chromatography (HPLC) with UV detection method has been developed to study the hydrolytic kinetics and clearance rates of guvacoline in human liver microsomes (HLM) and cytosol (HLC). researchgate.netnih.gov This method proved to be sensitive and accurate for quantifying guvacoline and its metabolite, guvacine. researchgate.netnih.gov

Evaluation of Hydrolytic Kinetics and Clearance Rates in Biological Matrices

Studies on the hydrolytic kinetics of guvacoline in human liver preparations have provided significant insights into its metabolism. The hydrolysis of guvacoline to guvacine was found to follow the Michaelis-Menten model. researchgate.netnih.gov

In a comparative study, guvacoline was found to be hydrolyzed at a much slower rate than arecoline in both human liver microsomes (HLM) and human liver cytosol (HLC). researchgate.netnih.gov The in vitro intrinsic clearance (Clint) for guvacoline was significantly lower than that of arecoline, indicating a slower metabolic breakdown in the liver. researchgate.netresearchgate.net

Table 1: In vitro Hydrolytic Kinetics of Guvacoline in Human Liver Microsomes (HLM)

| Parameter | Value |

| K_m | 34.3 ± 13 mM |

| V_max_ | 35 ± 3.4 nmol/min/mg protein |

| Cl_int, in vitro_ | 1.02 µL/min/mg protein |

| Apparent Cl_int, in vivo_ | 0.654 mL/min/kg |

Data sourced from Paolillo et al. (2024). researchgate.netnih.gov

Table 2: Apparent In Vivo Intrinsic Clearance (Cl_int, in vivo_) of Guvacoline in Different Liver Fractions

| Biological Matrix | Apparent Cl_int, in vivo (mL/min/kg) |

| Human Liver Microsomes (HLM) | 0.654 |

| Human Liver Cytosol (HLC) | 0.466 |

Data sourced from Paolillo et al. (2024). researchgate.netnih.govresearchgate.net

Detection in Saliva and Urine in Biomonitoring Studies

Saliva and urine are valuable non-invasive biological matrices for biomonitoring exposure to areca nut alkaloids. nih.govgoogle.com Liquid chromatography-mass spectrometry (LC-MS) methods have been successfully employed to detect and quantify guvacoline in these fluids. nih.gov

In a pilot study involving betel quid chewers, guvacoline was detected in both saliva and urine. nih.gov The concentration of guvacoline in saliva peaked within the first two hours after chewing and returned to baseline levels after approximately eight hours. nih.gov The excretion pattern of guvacoline in urine closely mirrored its presence in saliva, suggesting that saliva can be a reliable indicator of systemic exposure. nih.gov These findings highlight the utility of saliva and urine as short-term biomarkers for betel nut consumption. nih.govresearchgate.net

Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has also been utilized for the simultaneous quantification of four major areca alkaloids, including guvacoline, in the hair of areca nut users. oup.com This method offers a means to assess long-term exposure. oup.com

Quality Control Markers for Areca Nut Materials

The significant variation in the alkaloid content of areca nut products necessitates the use of quality control markers to ensure consistency and safety. researchgate.netfrontiersin.org Guvacoline, along with arecoline, arecaidine, and guvacine, has been identified as a key chemical marker for the quality control of areca nut materials. researchgate.netfrontiersin.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the principal analytical techniques used for the quantitative analysis of these alkaloids in various areca nut products. researchgate.netnih.gov Research has shown substantial differences in the concentration of guvacoline among different areca nut products, with reported ranges from 0.060 to 1.216 mg/g. researchgate.net Another study using LC-MS/MS found guvacoline levels to range from 0.17 to 0.99 mg/g in various products. acs.org These variations underscore the importance of standardized analytical methods for quality assessment. researchgate.net

Vi. Structure Activity Relationship Sar Studies of Guvacoline Hydrobromide and Analogues

Impact of Structural Modifications on Muscarinic Activity

Guvacoline (B1596253), chemically known as methyl 1,2,5,6-tetrahydropyridine-3-carboxylate, is a secondary amine. Its structure is closely related to other areca alkaloids, and modifications to its core scaffold significantly alter its interaction with muscarinic receptors.

Key structural features of guvacoline that are critical for its muscarinic activity include:

The Tetrahydropyridine (B1245486) Ring: This core structure serves as the scaffold for the molecule. The degree of saturation and the position of the double bond are important for receptor binding.

The Secondary Amine: Guvacoline possesses a secondary amine (an N-H group) within its ring structure. This is a primary point of difference from arecoline (B194364), which has a tertiary amine (an N-CH₃ group). Under physiological conditions, this amine group is protonated, allowing for a crucial ionic interaction with the receptor.

The Methyl Ester Group: The ester functional group at the 3-position of the ring is essential for its agonist activity. Hydrolysis of this ester to a carboxylic acid, as seen in its metabolite guvacine (B1672442), leads to a loss of muscarinic agonist activity.

Studies on related compounds, such as arecaidine (B1214280) derivatives, have shown that modifications to the ester group can dramatically influence binding affinity and selectivity for different muscarinic receptor subtypes. For instance, creating larger, more complex esters of arecaidine can shift the activity profile, in some cases producing antagonists with selectivity for the M1 subtype. nih.gov The stereochemistry of such modifications also plays a critical role, with different stereoisomers exhibiting varied binding affinities for mAChRs. nih.govblogspot.com While specific studies extensively detailing synthetic analogues of guvacoline are limited, the principles derived from related areca alkaloids underscore the importance of the N-substituent and the ester moiety in defining muscarinic activity.

| Structural Feature | Role in Muscarinic Activity | Impact of Modification |

|---|---|---|

| Tetrahydropyridine Ring | Core scaffold for receptor interaction. | Changes to saturation or ring size would alter the spatial arrangement of functional groups, affecting receptor fit. |

| Secondary Amine (N-H) | Becomes protonated (NH₂⁺) at physiological pH, forming a key ionic bond with an aspartate residue in the muscarinic receptor binding site. | Alkylation (e.g., methylation to form arecoline) converts it to a tertiary amine, which can alter potency and receptor subtype selectivity. |

| Methyl Ester (-COOCH₃) | Essential for agonist activity; involved in hydrogen bonding and hydrophobic interactions within the binding pocket. | Hydrolysis to a carboxylic acid (-COOH), forming guvacine, abolishes agonist activity. Altering the ester group can change potency and efficacy, or even convert the molecule into an antagonist. nih.gov |

Comparison of Activity Profile with Arecoline Analogues

Guvacoline is one of four primary alkaloids in the areca nut, alongside arecoline, arecaidine, and guvacine. mdpi.comresearchgate.net Its activity profile is best understood in comparison to these related compounds. Guvacoline is described as a weak full agonist at atrial and ileal muscarinic acetylcholine (B1216132) receptors. medchemexpress.com

Guvacoline vs. Arecoline: Arecoline is the most abundant and potent muscarinic agonist among the areca alkaloids. researchgate.net The primary structural difference is the N-methyl group on arecoline, making it a tertiary amine, whereas guvacoline is a secondary amine. This single methyl group enhances the potency of arecoline. Both compounds have been shown to activate M1 and M3 muscarinic receptors. researchgate.net However, a significant difference in their profiles arises from their metabolic stability. Arecoline is rapidly hydrolyzed by carboxylesterases in the liver, while guvacoline is dramatically less susceptible to this hydrolysis, making it a more stable compound in vitro. researchgate.netdoi.org

Guvacoline vs. Arecaidine and Guvacine: Arecaidine and guvacine are the carboxylic acid metabolites of arecoline and guvacoline, respectively. mdpi.com The replacement of the methyl ester group with a carboxylic acid group results in a near-complete loss of muscarinic agonist activity. Guvacine, for instance, is primarily known for its effects as a GABA uptake inhibitor rather than a muscarinic ligand. This highlights the critical role of the ester moiety for muscarinic receptor activation by this class of alkaloids.

| Compound | Key Structural Features | Muscarinic Activity Profile | Metabolic Note |

|---|---|---|---|

| Guvacoline | Secondary Amine, Methyl Ester | Weak full agonist at mAChRs; activates M1 and M3 subtypes. medchemexpress.comresearchgate.net | Significantly resistant to hydrolysis by liver carboxylesterases. doi.org |

| Arecoline | Tertiary Amine (N-Methyl), Methyl Ester | Potent muscarinic agonist with strong affinity for M1-M4 receptors. mdpi.comresearchgate.net | Rapidly hydrolyzed to arecaidine in the liver. doi.org |

| Guvacine | Secondary Amine, Carboxylic Acid | Lacks significant muscarinic agonist activity. | Metabolite of guvacoline. |

| Arecaidine | Tertiary Amine (N-Methyl), Carboxylic Acid | Much weaker than arecoline; considered inactive as a muscarinic agonist. mdpi.com | Metabolite of arecoline. |

Molecular Docking Studies and Receptor Interactions

Molecular docking studies provide computational insights into how guvacoline and its analogues bind to muscarinic receptors at the molecular level. Research suggests that areca alkaloids, including guvacoline, likely bind to multiple muscarinic acetylcholine receptors (mAChRs). researchgate.netnih.gov

The binding of muscarinic agonists like guvacoline occurs at the orthosteric binding site, which is located in a transmembrane pocket of the receptor. Docking studies of closely related ligands, such as arecoline and arecaidine analogues, have identified key interactions necessary for binding: nih.gov

Ionic Interaction: The most critical interaction is an ionic bond between the protonated nitrogen atom of the alkaloid and the negatively charged carboxylate side chain of a highly conserved aspartate residue (Asp105 in the M1 receptor) in the third transmembrane helix (TM3). As a secondary amine, guvacoline is protonated at physiological pH and is thus capable of forming this essential bond.

Hydrogen Bonding: The ester group of the ligand can form hydrogen bonds with amino acid residues in the binding pocket. For example, docking simulations of arecoline with a zebrafish M3 receptor model showed a hydrogen bond forming with a tyrosine residue (Tyr536). researchgate.netnih.gov Guvacoline's ester group would be expected to participate in similar interactions.

Hydrophobic Interactions: The tetrahydropyridine ring and other nonpolar parts of the molecule engage in hydrophobic interactions with various nonpolar amino acid residues lining the binding pocket, such as valine, leucine, and tryptophan, which help to stabilize the ligand-receptor complex. nih.gov

| Interaction Type | Guvacoline Structural Moiety Involved | Receptor Amino Acid Residue (Example) | Importance |

|---|---|---|---|

| Ionic Bond | Protonated Secondary Amine (NH₂⁺) | Aspartate (e.g., Asp105 in M1) | Essential for anchoring the ligand in the orthosteric binding site. nih.gov |

| Hydrogen Bond | Ester Group (Carbonyl Oxygen) | Tyrosine, Threonine | Contributes to binding affinity and agonist activation. |

| Hydrophobic Interactions | Tetrahydropyridine Ring | Valine, Leucine, Tryptophan, Alanine | Stabilizes the ligand within the binding pocket. nih.gov |

Q & A

Q. What are the validated analytical methods for characterizing Guvacoline Hydrobromide purity and stability in pharmacological studies?

To ensure reliable results, researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV/Vis detection and mass spectrometry (MS) to quantify purity and degradation products. Stability studies require accelerated testing under varying pH, temperature, and humidity conditions, following ICH guidelines Q1A-Q1E . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential .

Q. How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?

Use cell-based models (e.g., Caco-2 monolayers) to assess permeability and metabolic stability. Include control compounds with known absorption rates for calibration. Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and plasma protein binding using equilibrium dialysis. Replicate experiments in triplicate to account for inter-assay variability .

Q. What criteria should guide the selection of animal models for preclinical toxicity studies of this compound?

Prioritize species with metabolic pathways analogous to humans (e.g., rodents for hepatic clearance, dogs for cardiovascular effects). Dose-ranging studies must adhere to OECD Test Guidelines 407 (repeated-dose toxicity) and 420 (acute oral toxicity). Include endpoints like histopathology, hematology, and organ weight ratios, and validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Systematically evaluate confounding factors:

- Bioavailability : Compare free drug concentrations in plasma vs. cellular assays.

- Metabolite interference : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects.

- Model limitations : Validate in vivo results with human organoids or 3D co-culture systems. Apply Hill coefficient analysis to reconcile potency discrepancies .

Q. What experimental strategies optimize the formulation of this compound for enhanced CNS delivery?

Utilize quality-by-design (QbD) principles:

- Factor screening : Test poloxamer-based thermosensitive gels or lipid nanoparticles using Taguchi or central composite design .

- Critical quality attributes (CQAs) : Prioritize particle size (<200 nm for blood-brain barrier penetration) and encapsulation efficiency (>80%).

- In vitro-in vivo correlation (IVIVC) : Validate release kinetics with Franz diffusion cells and microdialysis in rodent brains .

Q. How should researchers address batch-to-batch variability in this compound synthesis during method validation?

Implement process analytical technology (PAT):

- Real-time monitoring : Use Fourier-transform infrared (FTIR) spectroscopy to track reaction intermediates.

- Design space optimization : Define acceptable ranges for critical process parameters (CPPs) like temperature (±2°C) and stirring rate (±10 rpm).

- Statistical rigor : Apply analysis of variance (ANOVA) to identify outlier batches and refine purification protocols (e.g., recrystallization solvents) .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility when replicating this compound studies from literature?

- Protocol granularity : Demand exact reagent lot numbers, equipment calibration records, and raw data access.

- Negative controls : Include solvent-only and compound-stability controls.

- Collaborative verification : Engage in open-source platforms for cross-lab validation .

Ethical and Regulatory Considerations

Q. What documentation is critical for IRB approval when proposing human trials involving this compound derivatives?

Submit:

- Risk-benefit analysis : Preclinical toxicity data aligned with ICH S7A/S7B.

- Informed consent templates : Disclose potential CNS side effects (e.g., dizziness, insomnia).

- Data safety monitoring plan (DSMP) : Specify criteria for trial suspension due to adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.